REACTION_CXSMILES
|
Cl[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH:13]2[CH2:18][CH2:17][N:16]([CH:19]3[CH2:22][CH2:21][CH2:20]3)[CH2:15][CH2:14]2)=[CH:8][CH:7]=1)=[O:4].[NH:23]1[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH:19]1([N:16]2[CH2:17][CH2:18][CH:13]([O:12][C:9]3[CH:10]=[CH:11][C:6]([NH:5][C:3](=[O:4])[CH2:2][N:23]4[CH2:28][CH2:27][O:26][CH2:25][CH2:24]4)=[CH:7][CH:8]=3)[CH2:14][CH2:15]2)[CH2:22][CH2:21][CH2:20]1 |f:2.3.4|
|
Name
|
2-Chloro-N-[4-(1-cyclobutyl piperidin-4-yloxy)phenyl]acetamide
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Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC1=CC=C(C=C1)OC1CCN(CC1)C1CCC1
|
Name
|
|
Quantity
|
30.8 g
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Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
was stirred for 5 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between ethyl acetate (1 L) and water (1 L)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with ethyl acetate (2×500 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water twice
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude compound was purified by flash chromatography
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)N1CCC(CC1)OC1=CC=C(C=C1)NC(CN1CCOCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |